4egi-1 -

4egi-1

Catalog Number: EVT-256807
CAS Number:
Molecular Formula: C18H12Cl2N4O4S
Molecular Weight: 451.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid, or 4EGI-1, is a small molecule inhibitor of eukaryotic translation initiation. [] It was initially discovered through chemical library screening for molecules disrupting the interaction between eukaryotic translation initiation factors eIF4E and eIF4G. [] 4EGI-1 has emerged as a valuable tool in scientific research, primarily due to its ability to selectively inhibit cap-dependent translation, a crucial process for the synthesis of many proteins, including those involved in cell growth, proliferation, and survival. []

Future Directions
  • Drug Development: Despite its utility as a research tool, 4EGI-1 has limitations as a therapeutic agent due to its relatively low potency and potential off-target effects. [] Future research should focus on developing more potent and specific inhibitors of eIF4E/eIF4G interaction with improved pharmacological properties for clinical translation. []
  • Understanding Resistance Mechanisms: As with many targeted therapies, the development of resistance to eIF4E/eIF4G inhibitors is a concern. [] Future studies should investigate the mechanisms underlying resistance to 4EGI-1 and explore strategies to overcome or circumvent such resistance.
  • Combination Therapies: Combining 4EGI-1 with other anticancer therapies holds promise for enhancing its therapeutic efficacy. [, , , ] Research should explore synergistic combinations and optimize treatment regimens to maximize therapeutic benefit.
  • Exploring New Applications: Given the critical role of cap-dependent translation in various cellular processes, future research should investigate the potential applications of 4EGI-1 in other disease models, including viral infections, neurodegenerative diseases, and cardiovascular diseases. [, , ]

Torin1

Compound Description: Torin1 is a potent and selective ATP-competitive inhibitor of mTOR, inhibiting both mTORC1 and mTORC2 complexes. [, , ]

Relevance: While 4EGI-1 disrupts eIF4E/eIF4G interaction to inhibit cap-dependent translation, Torin1 acts upstream by inhibiting mTORC1, which indirectly regulates eIF4F complex assembly via 4E-BP1 phosphorylation. [, , , ] Both compounds ultimately suppress cap-dependent translation but through different mechanisms.

ABT-737

Compound Description: ABT-737 is a BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins, BCL2 and BCL2L1, leading to apoptosis. []

Relevance: 4EGI-1 synergizes with ABT-737 to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. [] While 4EGI-1 targets cap-dependent translation and modulates BCL2 family protein expression, ABT-737 directly inhibits the pro-survival function of BCL2 and BCL2L1, leading to enhanced cell death.

Rapamycin

Compound Description: Rapamycin (also known as Sirolimus) is an allosteric inhibitor of mTORC1. [, , ]

4E1RCat

Compound Description: 4E1RCat is a structural inhibitor of eIF4E/eIF4G interaction, disrupting the formation of the eIF4F complex. []

Relevance: 4E1RCat shares a similar mechanism of action with 4EGI-1 by directly targeting the eIF4E/eIF4G interaction to inhibit cap-dependent translation. [] Both compounds exhibit synergistic effects with sorafenib in hepatocellular carcinoma (HCC) treatment.

Silvestrol

Compound Description: Silvestrol is a natural compound that inhibits translation initiation by targeting the RNA helicase eIF4A, a component of the eIF4F complex. [, ]

Relevance: Silvestrol and 4EGI-1 both inhibit cap-dependent translation but target different components of the eIF4F complex. [, ] Silvestrol inhibits eIF4A's helicase activity, while 4EGI-1 disrupts the interaction between eIF4E and eIF4G.

Anisomycin

Compound Description: Anisomycin is a broad-spectrum protein synthesis inhibitor that acts by interfering with the peptidyl transferase activity of the ribosome. [, ]

Relevance: Anisomycin and 4EGI-1 both inhibit protein synthesis, but Anisomycin targets the elongation step of translation, while 4EGI-1 specifically targets the initiation step of cap-dependent translation. [, ]

Hippuristanol

Compound Description: Hippuristanol is a natural compound that inhibits translation initiation by targeting eIF4A, similar to Silvestrol. []

Relevance: Both hippuristanol and 4EGI-1 target the eIF4F complex to inhibit cap-dependent translation, but they bind to different subunits. [] Hippuristanol binds to eIF4A, while 4EGI-1 binds to eIF4E.

PF-4708671

Compound Description: PF-4708671 is a selective inhibitor of p70 S6 kinase 1 (S6K1). []

6-O-carboxypropyl-α-tocotrienol (T3E)

Compound Description: T3E is a redox-silent analog of α-tocotrienol, a vitamin E family member. []

Compound 094

Compound Description: Compound 094 is a small molecule that disrupts the interaction between eIF4E and RBM38. []

Relevance: While 4EGI-1 directly targets the eIF4E-eIF4G interaction, compound 094 disrupts the interaction between eIF4E and RBM38. [] This disruption prevents RBM38 from inhibiting p53 mRNA translation, leading to increased p53 expression and tumor growth suppression.

Overview

4EGI-1 is a synthetic chemical compound that functions as a potent inhibitor of the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, two critical proteins involved in the initiation of protein translation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt cap-dependent translation, which is often upregulated in cancer cells. The mechanism of action of 4EGI-1 involves mimicking the natural regulatory molecules that inhibit eIF4E's association with eIF4G, thereby preventing the formation of the eIF4F complex essential for mRNA translation.

Source and Classification

4EGI-1 was identified through high-throughput screening of compound libraries aimed at finding inhibitors of eIF4E/eIF4G interactions. The discovery was made by a research group at Harvard University, which screened over 16,000 compounds to find one that could effectively displace a fluorescein-labeled peptide derived from eIF4G that binds to eIF4E. The compound is classified as a small-molecule inhibitor and is considered an important tool in cancer research due to its role in modulating protein synthesis in malignant cells .

Synthesis Analysis

The synthesis of 4EGI-1 involves several key steps, typically beginning with the preparation of specific precursors that can be chemically modified to yield the final compound. One notable method includes the use of rigidified mimetics designed to enhance binding affinity and specificity towards eIF4E. The synthesis process often employs various organic chemistry techniques such as:

  • Coupling reactions: To form the core structure.
  • Functional group modifications: To introduce necessary chemical groups for biological activity.
  • Purification methods: Such as chromatography to isolate pure compounds.

The synthesis has been optimized to produce derivatives with improved potency compared to the original 4EGI-1 .

Molecular Structure Analysis

The molecular structure of 4EGI-1 can be characterized by its specific binding sites and conformational rigidity, which are crucial for its function as an inhibitor. The compound's structure allows it to fit into the binding site on eIF4E, effectively blocking the interaction with eIF4G. Key structural features include:

  • A rigid backbone that enhances binding affinity.
  • Functional groups that mimic natural inhibitors of eIF4E.
  • Specific stereochemistry that influences its biological activity.

Data from nuclear magnetic resonance (NMR) and mass spectrometry are typically used to confirm the structure and purity of synthesized 4EGI-1 .

Chemical Reactions Analysis

In terms of chemical reactivity, 4EGI-1 primarily participates in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target proteins. Its primary reaction mechanism involves competitive inhibition where it binds to eIF4E, preventing it from interacting with eIF4G. This inhibition leads to a reduction in cap-dependent translation, which is essential for the proliferation of cancer cells.

The efficacy of 4EGI-1 can be quantified using various assays, including fluorescence polarization assays that measure its ability to displace labeled peptides from eIF4E .

Mechanism of Action

The mechanism by which 4EGI-1 exerts its effects involves several steps:

  1. Binding: 4EGI-1 binds to eIF4E at a site distinct from where eIF4G would normally attach.
  2. Disruption: This binding prevents the formation of the eIF4F complex necessary for mRNA translation initiation.
  3. Alteration of Translation Dynamics: While inhibiting cap-dependent translation, 4EGI-1 may enhance alternative pathways for protein synthesis that do not rely on cap structures.

This mechanism has been shown to induce apoptosis in various cancer cell lines by downregulating proteins like cyclin D1 and hypoxia-inducing factor 1-alpha, which are crucial for cell survival and proliferation .

Physical and Chemical Properties Analysis

The physical properties of 4EGI-1 include:

  • Molecular weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 22.6 mg/mL.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but should be stored at low temperatures (-20 °C) for long-term use.
  • pH sensitivity: Activity may vary depending on pH conditions, affecting solubility and stability.

These properties make it suitable for various experimental applications in vitro and potentially in vivo .

Applications

The primary applications of 4EGI-1 are found within scientific research, particularly in cancer biology:

  • Cancer Research: Used extensively to study mechanisms of translation regulation in cancer cells and evaluate potential therapeutic strategies targeting translation initiation.
  • Drug Development: Serves as a lead compound for developing more potent derivatives aimed at enhancing anticancer efficacy.
  • Biochemical Assays: Employed in assays designed to measure protein-protein interactions and translation dynamics.

Properties

Product Name

4egi-1

IUPAC Name

(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid

Molecular Formula

C18H12Cl2N4O4S

Molecular Weight

451.3 g/mol

InChI

InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+

InChI Key

KFRKRECSIYXARE-HYARGMPZSA-N

SMILES

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

4EGI-1; 4EGI1; 4EGI1; 4 EGI1; 4-EGI1; 4 EGI 1; 4-EGI-1;

Canonical SMILES

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.